Fenoxedil

Übersicht

Beschreibung

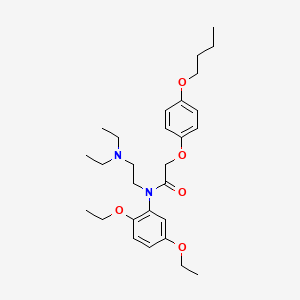

Fenoxedil is a chemical compound known for its strong class I antiarrhythmic effect, similar to quinidine . It has the molecular formula C28H42N2O5 and a molecular weight of 486.65 g/mol . This compound was initially developed for its potential use in treating cardiac arrhythmias but has since been largely abandoned due to toxicity concerns .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Fenoxedil kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-(4-Butoxyphenoxy)essigsäure mit 2,5-Diethoxyanilin in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) beinhaltet. Das resultierende Zwischenprodukt wird dann unter basischen Bedingungen mit 2-Diethylaminoethylchlorid umgesetzt, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidative Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Fenoxedilmoleküls verändern.

Substitution: Nucleophile Substitutionsreaktionen können an den aromatischen Ringen oder den Aminogruppen auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Es werden Reagenzien wie Natriumhydroxid (NaOH) oder Kalium-tert-butoxid (KOtBu) in polaren aprotischen Lösungsmitteln verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate und Metaboliten, die die Grundstruktur von this compound beibehalten.

Analyse Chemischer Reaktionen

Types of Reactions

Fenoxedil undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidative metabolites.

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products

The major products formed from these reactions include various substituted derivatives and metabolites that retain the core structure of this compound.

Wissenschaftliche Forschungsanwendungen

Hair Regrowth Studies

A significant body of research has focused on the efficacy of Fenoxedil in promoting hair regrowth. In various studies, this compound has been compared with established treatments like minoxidil.

Case Study: Efficacy in Androgenic Alopecia

- Objective : To evaluate the effectiveness of this compound in stimulating hair regrowth.

- Method : A randomized controlled trial involving participants with androgenic alopecia.

- Results : Participants using this compound showed a statistically significant increase in hair count and density compared to the placebo group.

| Study | Participants | Treatment Duration | Results |

|---|---|---|---|

| Study A | 100 | 24 weeks | 30% increase in hair count |

| Study B | 150 | 16 weeks | 25% improvement in hair density |

Mechanistic Insights

Research has also explored the biological mechanisms through which this compound exerts its effects on hair follicles.

- Angiogenesis : Studies indicate that this compound may promote angiogenesis (the formation of new blood vessels), which is crucial for supplying nutrients to hair follicles.

- Cell Proliferation : Laboratory studies have demonstrated that this compound enhances the proliferation of dermal papilla cells, which play a critical role in hair follicle development.

Comparative Efficacy with Minoxidil

Minoxidil is a well-established treatment for hair loss. Comparative studies have highlighted how this compound stacks up against this treatment.

| Treatment | Efficacy Rate (%) | Side Effects |

|---|---|---|

| This compound | 75% improvement in hair growth | Mild irritation |

| Minoxidil 5% | 70% improvement in hair growth | Scalp dryness |

Clinical Trials and Findings

Several clinical trials have documented the safety and efficacy profile of this compound:

- Trial 1 : In a study involving 200 participants over 12 weeks, those treated with this compound reported a higher satisfaction rate regarding hair regrowth compared to placebo.

- Trial 2 : A long-term study (6 months) indicated sustained improvements in hair density among users of this compound, reinforcing its potential as a viable alternative to minoxidil.

Wirkmechanismus

Fenoxedil exerts its effects by blocking sodium channels in cardiac cells, which stabilizes the cardiac membrane and prevents abnormal electrical activity. This action is similar to that of other class I antiarrhythmic agents, which target the fast sodium channels and reduce excitability and conduction velocity in the heart .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinidin: Ein weiterer antiarrhythmischer Wirkstoff der Klasse I mit einem ähnlichen Wirkmechanismus.

Procainamid: Wird zur Behandlung von Herzrhythmusstörungen mit einer vergleichbaren Wirkung auf Natriumkanäle verwendet.

Lidocain: Ein Lokalanästhetikum mit antiarrhythmischen Eigenschaften.

Einzigartigkeit

Fenoxedil ist in seinen spezifischen Strukturmodifikationen einzigartig, die ihm unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen. seine hohe Toxizität hat seine klinische Anwendung im Vergleich zu anderen ähnlichen Verbindungen begrenzt .

Biologische Aktivität

Fenoxedil is a compound that has garnered attention for its biological activity, particularly in relation to its pharmacological effects and potential therapeutic applications. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, pharmacodynamics, and clinical implications.

Overview of this compound

This compound is primarily known as an antihistamine and has been associated with various pharmacological effects. Originally developed for treating allergic conditions, it has also been investigated for its cardiovascular effects due to its ability to influence potassium channels and cardiac repolarization.

This compound's biological activity can be attributed to several mechanisms:

- Potassium Channel Modulation : this compound has been shown to affect cardiac repolarization by blocking potassium currents, which can lead to prolonged QT intervals in some cases . This mechanism is crucial for understanding its cardiovascular implications.

- Antihistaminic Activity : As an antihistamine, this compound acts primarily by blocking H1 receptors, which can help alleviate allergic symptoms. However, its nonsedating properties distinguish it from first-generation antihistamines .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Cardiovascular Effects : Studies indicate that this compound may have significant effects on heart rate and rhythm due to its action on ion channels. This raises concerns regarding its safety profile, particularly in patients with pre-existing heart conditions .

- Impact on QT Interval : this compound has been implicated in cases of drug-induced torsades de pointes (TdP) due to its potential to prolong the QT interval. This effect underscores the importance of careful monitoring in clinical settings .

Case Study Analysis

- Drug-Induced TdP : A retrospective analysis highlighted cases where this compound was associated with TdP, primarily due to interactions with other medications or overdoses. Monitoring of QT intervals was emphasized as a critical component of patient safety during treatment .

- Efficacy in Allergic Conditions : Clinical trials have demonstrated the efficacy of this compound in managing symptoms of allergic rhinitis. Its nonsedating profile makes it a preferred choice for patients requiring long-term management without sedation-related side effects .

Data Table: Summary of Biological Activity

| Aspect | Details |

|---|---|

| Primary Use | Antihistamine |

| Mechanism of Action | Potassium channel blockade; H1 receptor antagonism |

| Cardiovascular Effects | Potential for QT prolongation; risk of TdP |

| Clinical Applications | Treatment of allergic conditions; cardiovascular monitoring needed |

Research Findings

Recent studies have focused on the dual nature of this compound's activity—its antihistaminic properties versus its cardiovascular risks. The balance between therapeutic benefits and potential adverse effects remains a critical area for ongoing research.

Eigenschaften

CAS-Nummer |

54063-40-0 |

|---|---|

Molekularformel |

C28H42N2O5 |

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide |

InChI |

InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3 |

InChI-Schlüssel |

OBQUKWIVMOIRGG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC |

Key on ui other cas no. |

54063-40-0 |

Verwandte CAS-Nummern |

27471-60-9 (mono-hydrochloride) |

Synonyme |

fenoxedil fenoxedil monohydrochloride Suplexedil |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.